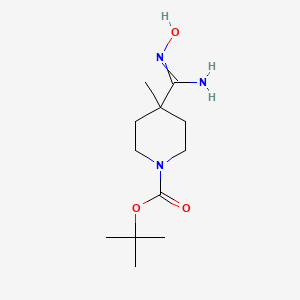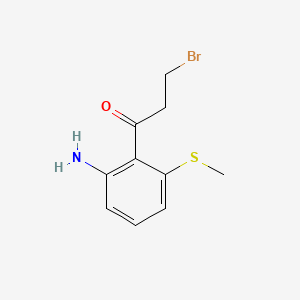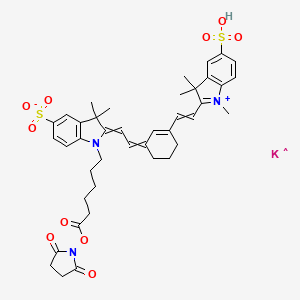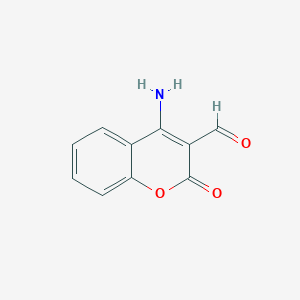
Propan-2-yl pyrrolidine-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-Oipr.HCl, also known as L-Proline isopropyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is a derivative of L-Proline, an amino acid, and is often used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Oipr.HCl typically involves the esterification of L-Proline with isopropyl alcohol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification . The general reaction scheme is as follows:
Esterification: L-Proline reacts with isopropyl alcohol in the presence of hydrochloric acid to form L-Proline isopropyl ester hydrochloride.
Industrial Production Methods
In industrial settings, the production of H-Pro-Oipr.HCl can be scaled up using continuous-flow synthesis techniques. This method allows for efficient mixing and thermal control, leading to higher yields and purity . The continuous-flow synthesis involves the same esterification reaction but is conducted in a continuous reactor system.
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-Oipr.HCl undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed
Hydrolysis: L-Proline and isopropyl alcohol.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-Pro-Oipr.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of proline-based drugs and pharmaceuticals.
Biological Studies: Employed in studies involving proline metabolism and its role in various biological processes.
Mécanisme D'action
The mechanism of action of H-Pro-Oipr.HCl is primarily related to its role as a proline derivative. In biological systems, proline plays a crucial role in protein synthesis and structure. The esterification of proline to form H-Pro-Oipr.HCl can influence its reactivity and interactions with other molecules . The molecular targets and pathways involved include:
Protein Synthesis: Incorporation into peptides and proteins.
Enzyme Interactions: Interaction with enzymes involved in proline metabolism.
Comparaison Avec Des Composés Similaires
H-Pro-Oipr.HCl can be compared with other proline derivatives such as:
L-Proline Methyl Ester Hydrochloride: Similar ester derivative but with a methyl group instead of an isopropyl group.
L-Proline Ethyl Ester Hydrochloride: Similar ester derivative but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of H-Pro-Oipr.HCl lies in its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The isopropyl group provides different steric and electronic properties compared to methyl or ethyl groups, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
propan-2-yl pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H |
Clé InChI |
ZTZSUYHZQHGYOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1CCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)




![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)



![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)
